molecular formula C12H16BrNO2 B1268973 3-Bromo-N-(tert-butyl)-4-methoxybenzamide CAS No. 356550-24-8

3-Bromo-N-(tert-butyl)-4-methoxybenzamide

Cat. No.: B1268973
CAS No.: 356550-24-8
M. Wt: 286.16 g/mol
InChI Key: WFJKTBWZNWXGTQ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-N-(tert-butyl)-4-methoxybenzamide typically involves the following steps:

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

3-Bromo-N-(tert-butyl)-4-methoxybenzamide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 3-Bromo-N-(tert-butyl)-4-methoxybenzamide involves its interaction with molecular targets such as enzymes or receptors. The presence of the bromine atom and the methoxy group influences its binding affinity and specificity. The tert-butyl group provides steric hindrance, affecting the compound’s reactivity and solubility . Detailed studies on its molecular targets and pathways are still ongoing .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-N-(tert-butyl)-4-methoxybenzamide is unique due to the combination of its substituents, which confer specific chemical and physical properties. The tert-butyl group provides steric bulk, influencing its solubility and reactivity, while the bromine atom and methoxy group affect its electronic properties.

Properties

IUPAC Name

3-bromo-N-tert-butyl-4-methoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BrNO2/c1-12(2,3)14-11(15)8-5-6-10(16-4)9(13)7-8/h5-7H,1-4H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFJKTBWZNWXGTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)C1=CC(=C(C=C1)OC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30350727
Record name 3-Bromo-N-tert-butyl-4-methoxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30350727
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

356550-24-8
Record name 3-Bromo-N-tert-butyl-4-methoxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30350727
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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